(S)-Avadomide-d1
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Overview
Description
(S)-Avadomide-d1 is a deuterated analog of (S)-Avadomide, a compound known for its potential therapeutic applications. Deuterium, a stable isotope of hydrogen, replaces one or more hydrogen atoms in the molecule, which can enhance the compound’s metabolic stability and alter its pharmacokinetic properties. This modification often results in improved drug efficacy and reduced side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Avadomide-d1 typically involves the incorporation of deuterium at specific positions in the molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium using deuterated reagents under specific conditions.
Deuterated Building Blocks: Utilizing deuterated starting materials in the synthesis can ensure the incorporation of deuterium at desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms.
Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium.
Chemical Reactions Analysis
Types of Reactions
(S)-Avadomide-d1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Including halogens or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-Avadomide-d1 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving deuterium-labeled molecules.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in oncology and immunology.
Industry: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of (S)-Avadomide-d1 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and metabolic stability, leading to enhanced therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-Avadomide: The non-deuterated analog of (S)-Avadomide-d1.
Deuterated Drugs: Other deuterated compounds used in therapeutic applications, such as deuterated antidepressants or antipsychotics.
Uniqueness
This compound is unique due to its deuterium incorporation, which can enhance its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable compound in drug development and research, offering potential advantages over non-deuterated analogs.
Properties
Molecular Formula |
C14H14N4O3 |
---|---|
Molecular Weight |
287.29 g/mol |
IUPAC Name |
(3S)-3-(5-amino-2-methyl-4-oxoquinazolin-3-yl)-3-deuteriopiperidine-2,6-dione |
InChI |
InChI=1S/C14H14N4O3/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20/h2-4,10H,5-6,15H2,1H3,(H,17,19,20)/t10-/m0/s1/i10D |
InChI Key |
RSNPAKAFCAAMBH-FBNINOPRSA-N |
Isomeric SMILES |
[2H][C@@]1(CCC(=O)NC1=O)N2C(=NC3=CC=CC(=C3C2=O)N)C |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N |
Origin of Product |
United States |
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